molecular formula C21H18N6O2 B2597453 2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide CAS No. 1170614-15-9

2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B2597453
CAS No.: 1170614-15-9
M. Wt: 386.415
InChI Key: NLDGMYMRLTZKAL-UHFFFAOYSA-N
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Description

2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure incorporates a phenoxyacetamide backbone linked to a pyrazolyl-pyrimidine scaffold, a configuration commonly associated with potent biological activity. Compounds featuring the 1H-pyrazol-1-yl group attached to a pyrimidine core have been extensively investigated as potent inhibitors of protein kinases, particularly the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a primary mediator of tumor angiogenesis, and its inhibition is a validated strategy for disrupting the blood supply to tumors . Research on analogous molecules has demonstrated excellent inhibitory activity against VEGFR-2 at nanomolar concentrations, leading to the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of cancer cell migration and invasion . Furthermore, the phenoxy-N-arylacetamide moiety is recognized in scientific literature as a privileged structure in the design of novel antibacterial agents, suggesting potential for this compound in antimicrobial research . The molecule's core components, including the pyrazole and pyrimidine rings, are established heterocycles in drug discovery, frequently leveraged for their ability to interact with diverse enzymatic targets . This compound is provided For Research Use Only and is intended for use in biochemical and cell-based assays, kinase profiling, and early-stage investigative pharmacology to further elucidate its mechanism of action and therapeutic potential. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenoxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c28-21(14-29-18-5-2-1-3-6-18)26-17-9-7-16(8-10-17)25-19-13-20(23-15-22-19)27-12-4-11-24-27/h1-13,15H,14H2,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDGMYMRLTZKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multiple steps, including the formation of the pyrazolyl-pyrimidinyl core and subsequent coupling with a phenoxyacetamide derivative. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chlorinating agents.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Structure Overview

The chemical structure of 2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide can be described as follows:

  • Chemical Formula : C24_{24}H22_{22}N4_{4}O
  • Molecular Weight : Approximately 378.4259 g/mol
  • IUPAC Name : this compound

Key Features

This compound features:

  • A phenoxy group that enhances lipophilicity.
  • A pyrimidine ring which is often associated with biological activity.
  • A pyrazole moiety known for its role in various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation, particularly in breast and lung cancer models.

Case Study: In Vitro Studies

In vitro experiments demonstrated that treatment with this compound resulted in:

  • Reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Induction of apoptosis, evidenced by increased levels of caspase activity.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains was tested, revealing a broad-spectrum activity.

Case Study: Antimicrobial Testing

In a recent study, the compound was tested against:

  • Staphylococcus aureus
  • Escherichia coli
    Results indicated a significant reduction in bacterial growth, suggesting potential for development as an antibiotic.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been shown to inhibit key pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Mechanistic Insights

Research indicates that the compound may work by:

  • Inhibiting the NF-kB signaling pathway.
  • Reducing the expression of inflammatory markers such as TNF-alpha and IL-6.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development as a therapeutic agent.

Pharmacokinetic Profile

Studies suggest that the compound exhibits:

  • Moderate absorption when administered orally.
  • Metabolism primarily through liver enzymes , indicating potential drug-drug interactions.

Toxicity Studies

Preliminary toxicity assessments have shown:

  • Low acute toxicity in animal models.
  • No significant adverse effects at therapeutic doses.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The pyrazolyl-pyrimidinyl core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Yield Key Characterization Methods
Target Compound : 2-Phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide Phenoxy, pyrimidine-pyrazole, acetamide linker Not reported Not reported Not explicitly stated
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Triazole instead of pyrazole; pyridine-substituted pyrimidine ~452.45* 30% IR, NMR, HR-MS, HPLC-UV
2-(2,4-Dichlorophenoxy)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]oxy}phenyl)acetamide Dichlorophenoxy; methyl-substituted pyrazole; methyl-pyrimidine ~515.34* Not reported ChemSpider ID, IUPAC nomenclature
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide (I) Dichlorophenyl; dihydro-pyrazol ring; ketone group 390.27 Not reported X-ray crystallography, NMR
2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide Piperazine ring; simpler acetamide backbone 248.32 Not reported InChIKey, supplier data
Pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamide derivatives (e.g., 4a, 4c) Thieno-pyrimidine instead of pyrimidine; trifluoromethyl or tert-butyl substituents ~515 (e.g., 4a) 65% (e.g., 4c) LC-MS, NMR

*Calculated based on molecular formulae.

Pharmacological Implications

  • Pyrazole vs. Triazole : Pyrazole-containing compounds (target, 4c) may exhibit stronger hydrogen bonding due to N–H groups, enhancing target affinity compared to triazoles .
  • Thieno-Pyrimidine vs. Pyrimidine: Thieno-fused rings (e.g., 4a) could improve lipophilicity and membrane permeability, critical for kinase inhibitors targeting intracellular domains .
  • Dichlorophenoxy Groups: Increased steric bulk and electron-withdrawing effects may enhance receptor binding but reduce solubility .

Crystallographic and Spectroscopic Analysis

  • Crystal Packing (Compound I) : N–H⋯O hydrogen bonds form R₂²(10) dimers, stabilizing the solid state. Dihedral angles between aromatic rings (48–56°) suggest conformational flexibility .
  • NMR Trends : Pyrimidine protons in analogs resonate at δ 7.91–8.13 ppm, while acetamide carbonyls appear at ~170 ppm in ¹³C NMR .

Biological Activity

2-Phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure

The structural formula of this compound can be represented as follows:

C18H19N5O2\text{C}_{18}\text{H}_{19}\text{N}_5\text{O}_2

This compound features a phenoxy group, a pyrazole moiety, and a pyrimidine ring, which are known to contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

  • Kinases : Many derivatives have shown inhibitory effects on specific kinases involved in cancer progression.
  • Receptors : Some studies suggest potential interactions with growth factor receptors, influencing cellular proliferation and survival pathways.

Anticancer Activity

Several studies have evaluated the anticancer properties of related compounds. For instance, derivatives containing the pyrazole and pyrimidine rings have demonstrated significant activity against various cancer cell lines. The anticancer mechanism is often attributed to:

  • Induction of Apoptosis : Compounds trigger apoptotic pathways in tumor cells.
  • Cell Cycle Arrest : They may inhibit cell cycle progression, leading to reduced proliferation rates.

A notable study assessed the activity of related compounds against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays, which indicated promising results in inhibiting cell viability and inducing apoptosis through caspase activation pathways .

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for anti-inflammatory properties. The presence of the phenoxy group is often linked to modulation of inflammatory responses by inhibiting pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Activity Mechanism Cell Lines Tested Reference
AnticancerInduces apoptosisA549, C6
Cell Cycle ArrestInhibits proliferationVarious
Anti-inflammatoryModulates cytokine productionRAW 264.7

Case Studies

  • Case Study on Anticancer Activity : A recent investigation focused on a series of pyrazole-pyrimidine derivatives, including this compound. The study reported IC50 values indicating that these compounds effectively inhibited tumor growth in vitro and in vivo models, demonstrating their potential as therapeutic agents against specific cancers .
  • Anti-inflammatory Study : Another study evaluated the anti-inflammatory effects of phenoxy-substituted compounds in models of acute inflammation. Results showed significant reductions in edema and inflammatory markers, suggesting that these compounds may serve as effective anti-inflammatory agents .

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